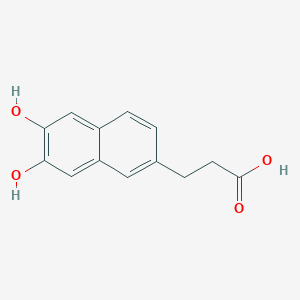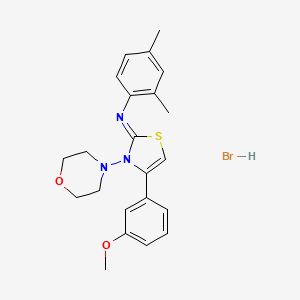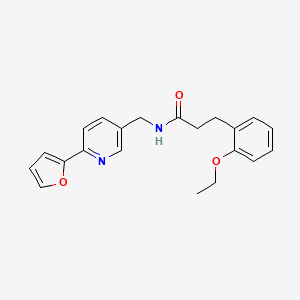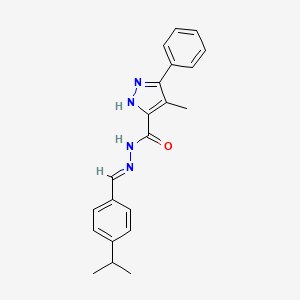
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “this compound” name suggests that it has a propanoic acid group attached to a naphthalene ring at the 2-position, with hydroxyl groups at the 6 and 7 positions .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions, such as the Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely consists of a naphthalene core, which is a flat, aromatic structure composed of two fused benzene rings. Attached to this core at the 2-position is a propanoic acid group, and there are hydroxyl groups at the 6 and 7 positions .Aplicaciones Científicas De Investigación
Biochemistry
In biochemistry, this compound has been identified as a metabolite in the microbial degradation of quercetin, a dietary flavonoid. It plays a role in modulating the adhesion of monocytes to endothelial cells, which is a key step in the development of atherosclerosis .
Medical Research
“3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid” has potential applications in medical research due to its structural similarity to other bioactive naphthalene derivatives. These compounds have been studied for their antimicrobial properties and their ability to interact with biological systems .
Industrial Applications
While specific industrial applications of this compound are not well-documented, related naphthalene derivatives are used in the synthesis of dyes, functional materials, and as intermediates in the production of various chemicals .
Environmental Studies
Naphthalene derivatives, including “this compound,” are of interest in environmental studies for their role in bioremediation processes. They can be used to study the breakdown of hazardous organic compounds in the environment .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material for chromatographic analysis, helping in the identification and quantification of similar compounds in various samples .
Pharmacology
The pharmacological interest in “this compound” stems from its potential therapeutic effects. Naphthalene derivatives are explored for their roles in drug development, particularly for their anti-inflammatory and cardioprotective properties .
Agriculture
In agriculture, naphthalene derivatives are investigated for their growth-promoting effects on plants and their potential to increase crop yield and resistance to pests .
Material Science
“this compound” may contribute to material science in the development of new organic materials with specific optical or electronic properties, given the unique characteristics of naphthalene-based compounds .
Propiedades
IUPAC Name |
3-(6,7-dihydroxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-6-9-3-1-8(2-4-13(16)17)5-10(9)7-12(11)15/h1,3,5-7,14-15H,2,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMBIAKOZZUFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2779419.png)
![ethyl 3-carbamoyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779422.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)



![2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779433.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2779435.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide](/img/structure/B2779437.png)
![N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2779439.png)
